molecular formula C16H17N3O2S B7832195 N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

Cat. No.: B7832195
M. Wt: 315.4 g/mol
InChI Key: XIIQWLPFELMKSC-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a thioacetamide moiety containing a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-acetylphenylamine and 2,6-dimethylpyrimidine-4-thiol.

    Formation of Thioacetamide: The 2,6-dimethylpyrimidine-4-thiol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[(2,6-dimethylpyrimidin-4-yl)thio]acetamide.

    Coupling Reaction: The 3-acetylphenylamine is then coupled with the thioacetamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or even further to a hydrocarbon.

    Substitution: The phenyl ring and pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared with other acetamide derivatives such as:

Uniqueness

  • The presence of the 2,6-dimethylpyrimidinyl group distinguishes it from other acetamide derivatives, potentially imparting unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-7-16(18-12(3)17-10)22-9-15(21)19-14-6-4-5-13(8-14)11(2)20/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIQWLPFELMKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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